Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine, also known as chlorhexidine diacetate, is a chemical compound widely used for its antiseptic properties. It is commonly found in disinfectants and antiseptics used in healthcare settings to prevent the spread of infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine involves the reaction of 1,6-hexanediamine with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 4-chlorophenyl isocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in biological studies for its antiseptic properties.
Medicine: Widely used in antiseptics and disinfectants to prevent infections.
Industry: Utilized in the production of disinfectants and antiseptic products.
Mechanism of Action
The mechanism of action of acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine involves disrupting the cell membrane of microorganisms. It binds to the negatively charged bacterial cell wall and alters its permeability, leading to cell death. The compound targets various molecular pathways involved in cell membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- Chlorhexidine gluconate
- Chlorhexidine hydrochloride
- Chlorhexidine base
Uniqueness
Acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine is unique due to its specific chemical structure, which provides potent antiseptic properties. Compared to similar compounds, it has a broader spectrum of activity and is more effective in certain applications.
Properties
CAS No. |
110131-46-9 |
---|---|
Molecular Formula |
C24H34Cl2N6O4 |
Molecular Weight |
541.5 g/mol |
IUPAC Name |
acetic acid;2-[6-[[amino-(4-chloroanilino)methylidene]amino]hexyl]-1-(4-chlorophenyl)guanidine |
InChI |
InChI=1S/C20H26Cl2N6.2C2H4O2/c21-15-5-9-17(10-6-15)27-19(23)25-13-3-1-2-4-14-26-20(24)28-18-11-7-16(22)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H3,23,25,27)(H3,24,26,28);2*1H3,(H,3,4) |
InChI Key |
JWGMEKUYSMDIKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NCCCCCCN=C(N)NC2=CC=C(C=C2)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.